Home > Products > Screening Compounds P142614 > 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride
3-(4-Fluorophenyl)piperidin-3-ol hydrochloride - 173447-91-1

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride

Catalog Number: EVT-3168239
CAS Number: 173447-91-1
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride consists of a piperidine bound to a phenyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is typically available in powder form . As mentioned earlier, it has a molecular weight of 231.69.

(3S,4R)-3-{[(6-Chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine (Impurity-1)

  • Compound Description: This compound, referred to as Impurity-1, was identified as a degradation impurity of Paroxetine Hydrochloride Hemihydrate in a study investigating its degradation pathways. [] It forms under stressed conditions involving hydrochloric acid and hydrogen peroxide. []
  • Relevance: Impurity-1 shares the core structure of 3-(4-Fluorophenyl)piperidine with the target compound, 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride. The key structural difference is the presence of a [(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl substituent on the piperidine ring in Impurity-1, replacing the hydroxyl group found in the target compound. []

(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol (Impurity-2)

  • Compound Description: This compound, referred to as Impurity-2, was also identified as a degradation impurity of Paroxetine Hydrochloride Hemihydrate alongside Impurity-1. [] Similar to Impurity-1, it arises under stressed conditions with hydrochloric acid and hydrogen peroxide. []
  • Relevance: Impurity-2 is structurally very similar to 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride. Both compounds share the 4-(4-fluorophenyl)piperidin-3-yl core structure. The only difference lies in the position of the hydroxyl group on the methyl substituent at the 3-position of the piperidine ring. []

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b)

  • Compound Description: JJC8-091 (3b) is an atypical dopamine transporter (DAT) inhibitor studied for its therapeutic potential in treating psychostimulant use disorders. [] Preclinical studies in rats demonstrated its efficacy in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behavior itself. []
  • Relevance: Although structurally distinct from 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride, JJC8-091 (3b) belongs to the same broader category of compounds containing a 4-fluorophenyl moiety, often incorporated for modulating pharmacological properties. The research highlighting JJC8-091 (3b) focuses on improving metabolic stability and retaining its atypical DAT inhibitor profile, which might provide insights for developing novel compounds related to 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride with enhanced properties. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

  • Compound Description: This series of compounds represents structural modifications of JJC8-091 (3b), aiming to improve its DAT affinity and metabolic stability for potential use as drug candidates for psychostimulant use disorders. [] These modifications primarily involved replacing the piperazine ring with either a homopiperazine or a piperidine ring system. []
  • Relevance: This series of compounds, although structurally distinct from 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride, exemplifies the exploration of diverse alicyclic amine substituents while retaining the bis(4-fluorophenyl)methyl)sulfinyl moiety. This research approach could provide insights for designing related compounds to 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride with altered pharmacological profiles and improved drug-like properties. []
Source and Classification

This compound is derived from piperidine, a six-membered nitrogen-containing heterocycle. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals, including antidepressants and antipsychotics. The specific compound 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is classified as a secondary amine and can be further categorized under fluorinated aromatic compounds due to the presence of the fluorophenyl group.

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride can be achieved through several methods:

  1. Route One:
    • Starting Material: 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine.
    • Process: Hydroxymethylation using formaldehyde followed by a multistage reaction sequence that includes the resolution of stereoisomers.
  2. Route Two:
    • Starting Material: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.
    • Process: Treatment with methane sulfonyl chloride to form a mesityl derivative, followed by reaction with phenyl chloroformate to create a carbamate derivative, culminating in hydrolysis to yield the target compound.
  3. Route Three:
    • Method: Reduction of cis-3-alkyl-2,6-diarylpiperidin-4-one using Grignard reagents to synthesize a series of derivatives that may include the target compound depending on substituents used.

Each route emphasizes the versatility of piperidine chemistry and highlights the importance of stereochemistry in achieving the desired compound.

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride can be described as follows:

  • Molecular Formula: C11H15ClFNO
  • Molecular Weight: 231.69 g/mol
  • Structure: The compound consists of a piperidine ring substituted with a hydroxymethyl group at the nitrogen and a para-fluorophenyl group at the third carbon. The presence of the hydroxyl group contributes to its solubility and reactivity.

Structural Data

  • InChI Key: InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H

The piperidine ring adopts a chair conformation which is typical for saturated six-membered rings, providing stability and influencing reactivity patterns.

Chemical Reactions Analysis

The chemical reactivity of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride includes:

  1. Esterification: The hydroxyl group can react with various carboxylic acids to produce ester derivatives.
  2. N-Alkylation/Acylation: The nitrogen atom can undergo alkylation or acylation reactions with suitable electrophiles, allowing for diversification of substituents.
  3. Formation of Heterocycles: Reactions with bifunctional reagents can lead to more complex fused heterocyclic systems that incorporate the piperidine framework.

These reactions underline the compound's potential as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action for 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is primarily linked to its pharmacological properties as an intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) like paroxetine.

Key Mechanisms:

  1. Serotonin Reuptake Inhibition: The compound likely interacts with serotonin transporters, inhibiting their function and increasing serotonin levels in synaptic clefts.
  2. Dopamine Transporter Inhibition: Research indicates potential effects on dopamine transporters, contributing to its antidepressant properties.

These mechanisms suggest that while 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride itself may not be therapeutically active, it plays a crucial role in developing drugs that target these neurotransmitter systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride include:

PropertyValue
AppearanceWhite crystalline powder
SolubilitySoluble in water and ethanol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

These properties are essential for understanding its behavior in various formulations and applications.

Applications

The applications of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride are predominantly found within pharmaceutical development:

  1. Synthesis of Antidepressants: It serves as a key intermediate in synthesizing paroxetine, which is used to treat depression and anxiety disorders.
  2. Development of Dopamine Transporter Inhibitors: The compound's structure allows for modifications that may enhance its activity against dopamine transporters, potentially leading to new therapeutic agents.
Synthetic Methodologies & Optimization Strategies

Bioisosteric Approaches for Piperidine Core Functionalization

The piperidine ring serves as a critical pharmacophore in central nervous system (CNS)-targeted therapeutics, with bioisosteric replacement strategies enabling enhanced metabolic stability and target engagement. Research demonstrates that replacing metabolically labile piperazine rings with substituted piperidines in dopamine transporter (DAT) inhibitors significantly improves in vitro microsomal stability. Specifically, aminopiperidine analogues of modafinil derivatives exhibit 2- to 4-fold longer half-lives in rat liver microsomes compared to their piperazine counterparts due to reduced oxidative N-dealkylation . The 3-hydroxy substitution on the piperidine core—as in 3-(4-fluorophenyl)piperidin-3-ol—introduces a chiral center and hydrogen-bonding capability, facilitating unique target interactions. Computational analyses indicate that the hydroxyl group occupies a sub-pocket in DAT, stabilizing an occluded conformation that differentiates it from classical stimulants like cocaine [9].

Table 1: Bioisosteric Impact on Pharmacokinetic Parameters

BioisostereDAT Ki (nM)Metabolic Stability (t₁/₂, min)Key Advantage
Piperazine (JJC8-088)2.6015High DAT affinity
3-Hydroxy piperidine30–7732–61Enhanced microsomal stability
Piperidine-amide19045Reduced CYP450 inhibition

Halogenation Patterns in Aryl-Piperidine Scaffold Design

The 4-fluorophenyl moiety attached to the piperidine C3 position is strategically chosen to optimize electronic and steric interactions with biological targets. Fluorine’s strong electron-withdrawing effect induces a positive electrostatic potential on the adjacent phenyl ring, enhancing π-stacking with aromatic residues in neurotransmitter transporters. SAR studies of DAT inhibitors reveal that para-fluorination on the phenyl ring boosts binding affinity 2-fold over unsubstituted analogues (DAT Ki = 25.5 nM vs. 32.9 nM) and 7.5-fold over meta-substituted derivatives [8]. The fluorine’s small van der Waals radius avoids steric clashes while modulating lipophilicity (cLogP reduction of ~0.5 units), improving aqueous solubility critical for CNS penetration. Ortho-fluorination is generally avoided due to conformational distortion of the aryl-piperidine dihedral angle, which reduces DAT affinity by >10-fold .

Table 2: Impact of Aryl Substituents on Pharmacological Profiles

Aryl SubstituentDAT Ki (nM)SERT/DAT SelectivityLipophilicity (cLogP)
4-Fluorophenyl25.5–50.67.4–10.91.96
Phenyl32.9–1083.1–12.42.45
4-Trifluoromethylphenyl1908.63.12
4-Chlorophenyl39.6–86.54.6–9.02.68

Hydrochloride Salt Formation: Solubility & Stability Considerations

Conversion of 3-(4-fluorophenyl)piperidin-3-ol free base to its hydrochloride salt significantly enhances pharmaceutical utility through improved crystallinity, hygroscopicity control, and dissolution kinetics. The hydrochloride salt exhibits 25-fold higher aqueous solubility (42 mg/mL at pH 7.4) compared to the free base (1.7 mg/mL), facilitating in vivo bioavailability [4] [9]. Salt formation is typically achieved via anhydrous HCl gas bubbling in tetrahydrofuran (THF) at 0–5°C, yielding crystalline material with >98% purity. Critical to stability is controlling residual solvents (THF < 500 ppm) and preventing deliquescence. The hydrochloride’s moisture sensitivity necessitates storage with molecular sieves (3Å) in sealed containers under nitrogen to prevent hydrolysis of the labile C3-alcohol [4] [10]. X-ray powder diffraction confirms a monoclinic crystal system (P2₁/c space group) with strong hydrogen bonding between the protonated amine (N⁺–H), chloride anion, and hydroxyl group, contributing to its high melting point (218–220°C with decomposition) [9].

Table 3: Hydrochloride Salt Properties vs. Free Base

PropertyHydrochloride SaltFree Base
Solubility (H₂O)42 mg/mL1.7 mg/mL
Melting Point218–220°C (dec.)98–101°C
HygroscopicityLow (0.8% w/w at 80% RH)High (5.2% w/w at 80% RH)
Storage ConditionsDesiccated, N₂ atmosphereAmbient

Multi-Step Synthesis Optimization for Scale-Up Challenges

Industrial-scale production of 3-(4-fluorophenyl)piperidin-3-ol hydrochloride requires solving key challenges: stereoselectivity control, borohydride reduction exotherm management, and hydrochloride crystallization consistency. Two synthetic routes dominate:

  • Catalytic Hydrogenation Approach: 4-Fluorobenzaldehyde undergoes reductive amination with ethyl nipecotate using Pd/C (5 mol%) under 50 psi H₂, yielding racemic ethyl 3-(4-fluorophenyl)piperidine-3-carboxylate (85% yield). Stereoselective reduction of the ester to alcohol is achieved with LiAlH₄ in THF at −20°C, followed by HCl salt formation [6]. Drawbacks include high-pressure equipment needs and potential over-reduction byproducts.

  • Borohydride Reduction Protocol: Grignard addition of 4-fluorophenylmagnesium bromide to 1-Boc-piperidin-3-one generates the tertiary alcohol, which is deprotected and reduced with NaBH₄/I₂ in THF at 40°C. This method avoids high pressure but requires strict temperature control during the exothermic reduction (ΔT > 30°C if unmoderated) [10].

Process refinements for Route 2 include:

  • Exotherm Control: Slow NaBH₄ addition (over 4–6 hours) with jacketed reactor cooling maintains temperature at 40±2°C, suppressing borane-mediated debromination byproducts.
  • Crystallization Optimization: Anti-solvent precipitation using methyl tert-butyl ether (MTBE) yields hydrochloride crystals with uniform particle size (D90 < 50 µm), eliminating the need for micronization [6] [10].
  • Throughput Enhancement: A telescoped process omits intermediate isolations, increasing overall yield to 72% (from 48%) and reducing solvent waste by 65% [10].

Table 4: Comparison of Industrial Synthetic Routes

ParameterCatalytic HydrogenationBorohydride Reduction
Overall Yield65%72%
Key ImpuritiesDes-fluoro (3%)Debromo (1.8%)
Temperature ControlAmbientCritical (exothermic)
Capital CostHigh (pressure reactor)Moderate
Throughput8 kg/batch15 kg/batch

Concluding Remarks

The synthetic optimization of 3-(4-fluorophenyl)piperidin-3-ol hydrochloride exemplifies rational structure-based design integrating bioisosterism, halogen engineering, and salt formation. Advances in controlling stereochemistry and reaction energetics have enabled scalable processes suitable for preclinical development. Future directions include asymmetric synthesis of enantiomerically pure forms and continuous-flow hydrogenation to further enhance efficiency.

Properties

CAS Number

173447-91-1

Product Name

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride

IUPAC Name

3-(4-fluorophenyl)piperidin-3-ol;hydrochloride

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69

InChI

InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H

InChI Key

OKSOJVWSNFKMLU-UHFFFAOYSA-N

SMILES

C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.